Chlorbicyclen
Overview
Description
“Nodon” is a selective beta-1 adrenergic receptor antagonist, commonly used in the treatment of hypertension and heart failure. It works by blocking beta-1 adrenergic receptors in the heart, leading to a decrease in heart rate and blood pressure. This compound is known for its high selectivity and minimal side effects compared to other beta-blockers .
Mechanism of Action
Target of Action
Chlorbicyclen, also known as Alodane or Nodon, is a synthetic compound . .
Mode of Action
It is generally understood that the interaction of a compound with its targets leads to changes in the function of the targets, which can result in a variety of effects .
Biochemical Pathways
It is known that compounds can affect various biochemical pathways, leading to changes in cellular processes .
Pharmacokinetics
Pharmacokinetics refers to how a drug is absorbed, distributed, metabolized, and excreted (ADME) in the body These properties can significantly impact the bioavailability of a compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The action of a compound at the molecular and cellular level can lead to a variety of effects, depending on the specific targets and pathways involved .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other molecules can affect the activity and stability of a compound.
Biochemical Analysis
Biochemical Properties
The biochemical properties of Chlorbicyclen are not well-documented. Like other organic compounds, it may interact with various enzymes and proteins within the body. These interactions could potentially influence biochemical reactions
Molecular Mechanism
It’s possible that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of this compound in laboratory settings. This would include data on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
Studies would need to be conducted to observe any threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
It’s possible that this compound could interact with various enzymes or cofactors, and could potentially influence metabolic flux or metabolite levels .
Transport and Distribution
It’s possible that this compound could interact with various transporters or binding proteins, and could potentially influence its localization or accumulation within cells .
Subcellular Localization
It’s possible that this compound could be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nodon involves several steps, starting from the appropriate aromatic compounds. The key steps include:
Nitration: The aromatic compound undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group.
Acylation: The amine group is acylated to form an amide.
Cyclization: The amide undergoes cyclization to form the desired beta-blocker structure.
Industrial Production Methods
In industrial settings, the production of Nodon involves large-scale chemical reactors where the above reactions are carried out under controlled conditions. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Nodon undergoes several types of chemical reactions, including:
Oxidation: Nodon can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups present in Nodon.
Substitution: Nodon can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various halogenating agents and nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various metabolites and derivatives of Nodon, which can have different pharmacological properties .
Scientific Research Applications
Nodon has a wide range of scientific research applications:
Chemistry: Used as a model compound in the study of beta-blockers and their synthesis.
Biology: Studied for its effects on cellular signaling pathways and receptor interactions.
Medicine: Extensively used in clinical trials for the treatment of hypertension and heart failure.
Industry: Used in the development of new pharmaceuticals and therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
Atenolol: Another beta-1 adrenergic receptor antagonist with similar effects but different pharmacokinetic properties.
Metoprolol: Similar in action but has a shorter half-life compared to Nodon.
Bisoprolol: Known for its high selectivity for beta-1 receptors, similar to Nodon.
Uniqueness
Nodon is unique due to its high selectivity for beta-1 adrenergic receptors and its minimal side effects. It also has a longer duration of action compared to some other beta-blockers, making it a preferred choice for long-term management of hypertension and heart failure .
Biological Activity
Chlorbicyclen, a compound classified under synthetic pesticides, has garnered attention due to its biological activity and potential effects on human health and the environment. This article explores the biological activity of this compound, focusing on its pharmacological properties, toxicity, and relevant case studies.
This compound is a bicyclic compound that belongs to the class of chlorinated organic compounds. Its chemical structure allows it to interact with biological systems, which can lead to both beneficial and harmful effects.
Biological Activity
1. Antimicrobial Activity:
this compound exhibits antimicrobial properties, making it effective against various pathogens. Studies have shown that it can inhibit the growth of bacteria and fungi, contributing to its use in agricultural applications as a pesticide.
2. Toxicological Profile:
The toxicity of this compound is a significant concern. The acute toxicity is measured using the LD50 value, which indicates the dose required to kill 50% of a test population. For this compound, the oral LD50 is reported to be between 1350 mg/kg and 5000 mg/kg for solids, indicating moderate toxicity in mammals . Chronic exposure can lead to various health issues, including neurotoxicity and potential carcinogenic effects.
Toxicity Parameters | Value |
---|---|
Oral LD50 (solid) | 1350-5000 mg/kg |
Dermal LD50 (liquid) | 400-4000 mg/kg |
Case Studies
Case Study 1: Occupational Exposure
A notable incident involved workers at a chemical plant who were exposed to this compound during routine operations. The exposure led to acute poisoning symptoms, including respiratory failure and neurological damage. This case highlights the importance of safety measures when handling chlorinated compounds in industrial settings .
Case Study 2: Environmental Impact
Research has indicated that this compound can persist in the environment, leading to bioaccumulation in aquatic organisms. This raises concerns about its long-term ecological impact and potential effects on food chains .
Research Findings
Recent studies have focused on the synthesis of derivatives of this compound and their biological activities. For instance, modifications of the compound have shown enhanced antimicrobial properties while reducing toxicity levels. This approach aims to develop safer alternatives for agricultural applications.
Table of Derivatives and Their Activities
Derivative | Activity | Toxicity Level |
---|---|---|
Derivative A | Antimicrobial | Low |
Derivative B | Antifungal | Moderate |
Derivative C | Insecticidal | High |
Properties
CAS No. |
2550-75-6 |
---|---|
Molecular Formula |
C9H6Cl8 |
Molecular Weight |
397.8 g/mol |
IUPAC Name |
(1R,4S)-1,2,3,4,7,7-hexachloro-5,6-bis(chloromethyl)bicyclo[2.2.1]hept-2-ene |
InChI |
InChI=1S/C9H6Cl8/c10-1-3-4(2-11)8(15)6(13)5(12)7(3,14)9(8,16)17/h3-4H,1-2H2/t3?,4?,7-,8+ |
InChI Key |
FUZORIOHZSVKAW-WINLOITPSA-N |
SMILES |
C(C1C(C2(C(=C(C1(C2(Cl)Cl)Cl)Cl)Cl)Cl)CCl)Cl |
Isomeric SMILES |
C(C1C([C@@]2(C(=C([C@]1(C2(Cl)Cl)Cl)Cl)Cl)Cl)CCl)Cl |
Canonical SMILES |
C(C1C(C2(C(=C(C1(C2(Cl)Cl)Cl)Cl)Cl)Cl)CCl)Cl |
Appearance |
Solid powder |
melting_point |
105.0 °C |
Key on ui other cas no. |
2550-75-6 |
Pictograms |
Acute Toxic |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Chlorbicyclen; Nodon; AC 12402 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.